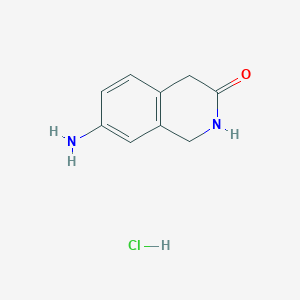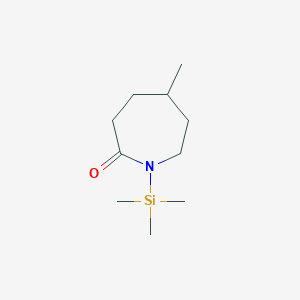
4,5-Dichloro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused pyridine ring structures, which impart unique chemical and biological properties. This compound, specifically, has two chlorine atoms substituted at the 4th and 5th positions of the 1,8-naphthyridine core, making it a valuable molecule in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1,8-naphthyridine typically involves the chlorination of 1,8-naphthyridine. One common method is the direct chlorination using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 1,8-naphthyridine is fed into a reactor with chlorinating agents. The reaction conditions are optimized for high yield and purity, often involving catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4,5-Dichloro-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,5-Dichloro-1,8-naphthyridine exerts its effects is primarily through its interaction with biological macromolecules. The chlorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine: The parent compound without chlorine substitutions.
4-Chloro-1,8-naphthyridine: A mono-chlorinated derivative.
5-Chloro-1,8-naphthyridine: Another mono-chlorinated derivative.
Uniqueness: 4,5-Dichloro-1,8-naphthyridine is unique due to the presence of two chlorine atoms, which significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated counterparts. The dual substitution enhances its potential for forming diverse derivatives and its effectiveness in various applications.
Propriétés
Numéro CAS |
1260815-87-9 |
|---|---|
Formule moléculaire |
C8H4Cl2N2 |
Poids moléculaire |
199.03 g/mol |
Nom IUPAC |
4,5-dichloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-3-11-8-7(5)6(10)2-4-12-8/h1-4H |
Clé InChI |
NMRSJWPNKLMWAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1Cl)C(=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069891.png)
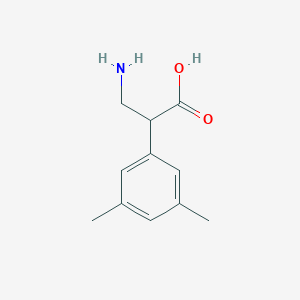
![(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B15069906.png)
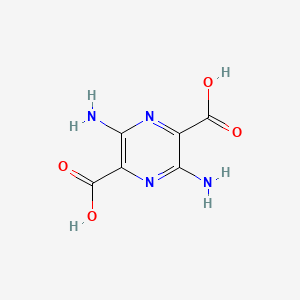

![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
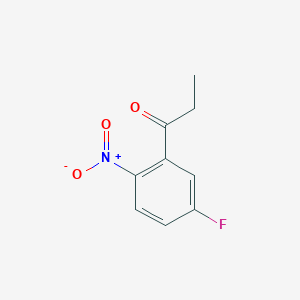


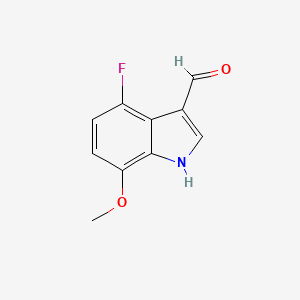
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
